[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate
Description
4-Bromo-2-isopropyl phenyl methoxymethyl ether (CAS: N/A, EC: N/A) is a brominated aromatic ether featuring a methoxymethyl (MOM) protecting group and an isopropyl substituent. It serves as a key intermediate in organic synthesis, notably in the preparation of thyroid hormone receptor agonists like GC-1 . The compound is synthesized via alkylation of a phenol precursor followed by selective deprotection using tetra-n-butylammonium fluoride (TBAF), achieving a 39% overall yield . Its structure combines steric bulk (isopropyl group) with electronic modulation (bromine and MOM ether), making it valuable in controlled reactivity applications.
Properties
IUPAC Name |
[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-15-4-9-17(10-5-15)19(22)13-8-16-6-11-18(12-7-16)25-21(23)20-3-2-14-24-20/h2-14H,1H3/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTDGQOHRFSBJZ-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the furan ring.
Formation of the enone moiety: This involves the condensation of the phenyl group with a suitable aldehyde or ketone, followed by dehydration to form the enone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted phenyl or furan compounds
Scientific Research Applications
[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences between 4-Bromo-2-isopropyl phenyl methoxymethyl ether and analogous compounds:
Key Observations:
- Steric Effects : The isopropyl group in the target compound introduces significant steric hindrance compared to methyl or ethyl substituents in analogs like 4-Bromo-2-ethyl-1-methoxybenzene (CAS: 33839-11-1) . This hindrance impacts reaction kinetics and regioselectivity.
- Electronic Effects : Bromine’s electron-withdrawing nature is consistent across analogs, but the MOM ether in the target compound enhances hydrolytic stability compared to diethoxymethyl groups (e.g., in ).
- Functional Group Diversity : Carboxylic acid derivatives (e.g., ) exhibit distinct solubility and reactivity (e.g., salt formation) compared to neutral ethers.
Pharmacological and Industrial Relevance
- GC-1 Synthesis: The target compound’s role in GC-1 production underscores its utility in thyroid hormone mimetics, distinct from simpler intermediates like 2-Bromo-4'-methoxyacetophenone (industrial use only) .
- Biological Activity : Ester derivatives (e.g., ) exhibit antimicrobial and anticancer properties, whereas the target compound’s bioactivity is tied to its role as a synthetic precursor rather than direct therapeutic use.
Biological Activity
The compound [4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate is a complex organic molecule with significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. Its unique structural features suggest various biological activities that warrant further investigation.
Structural Overview
This compound consists of:
- A furan ring, which is known for its biological activity.
- A carboxylate group that enhances solubility and bioavailability.
- A substituted phenyl group that may interact with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activities. For example, studies on related compounds have shown:
- Induction of apoptosis : Mechanistic studies demonstrated that certain derivatives can trigger programmed cell death in cancer cells by arresting the cell cycle at specific phases (S and G2/M) and generating reactive oxygen species (ROS) .
- Cell line efficacy : In vitro studies have reported the effectiveness of similar structures against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating potent cytotoxicity .
Antimicrobial Activity
The compound's structural characteristics also suggest potential antimicrobial properties. Similar compounds have been investigated for their ability to inhibit microbial growth, making them candidates for drug development against resistant strains .
The mechanisms underlying the biological activity of this compound can include:
- Inhibition of tubulin polymerization , disrupting mitotic spindle formation, which is crucial for cancer cell division .
- Interaction with specific enzymes , which may lead to altered metabolic pathways in target cells, enhancing the compound's therapeutic potential.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Flavone | Basic flavonoid structure | Antioxidant, anticancer |
| Quercetin | Hydroxylated flavonoid | Antioxidant, anti-inflammatory |
| Kaempferol | 3-hydroxyflavone derivative | Antioxidant, anticancer |
This table illustrates how variations in structure can lead to different biological activities, highlighting the potential of this compound as a unique candidate for further research.
Case Studies
Several studies have focused on compounds with similar structures:
- IMB-1406 Study : This compound demonstrated potent antitumor activity by inducing apoptosis in HepG2 cells through cell cycle arrest and ROS generation .
- Quinolone Derivatives : Research on quinolone derivatives has shown their effectiveness against various cancers through similar mechanisms involving apoptosis and cell cycle disruption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
